molecular formula C11H23NO B13211133 1-(1-Aminopropan-2-yl)-2,4,4-trimethylcyclopentan-1-ol

1-(1-Aminopropan-2-yl)-2,4,4-trimethylcyclopentan-1-ol

Cat. No.: B13211133
M. Wt: 185.31 g/mol
InChI Key: ZBRSTDCSANDIKG-UHFFFAOYSA-N
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Description

1-(1-Aminopropan-2-yl)-2,4,4-trimethylcyclopentan-1-ol is a complex organic compound characterized by its unique cyclopentane ring structure with multiple substituents

Preparation Methods

The synthesis of 1-(1-Aminopropan-2-yl)-2,4,4-trimethylcyclopentan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a cyclopentanone derivative followed by amination and subsequent reduction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors with continuous monitoring of reaction parameters to optimize the synthesis process.

Chemical Reactions Analysis

1-(1-Aminopropan-2-yl)-2,4,4-trimethylcyclopentan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Aminopropan-2-yl)-2,4,4-trimethylcyclopentan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(1-Aminopropan-2-yl)-2,4,4-trimethylcyclopentan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

When compared to other similar compounds, 1-(1-Aminopropan-2-yl)-2,4,4-trimethylcyclopentan-1-ol stands out due to its unique cyclopentane ring structure and the presence of multiple functional groups. Similar compounds include:

    1-Aminopropan-2-ol: A simpler amino alcohol with fewer substituents.

    2,4,4-Trimethylcyclopentanol: Lacks the amino group, resulting in different chemical properties.

    Cyclopentylamine: Contains the cyclopentane ring and amino group but lacks the additional substituents

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-(1-aminopropan-2-yl)-2,4,4-trimethylcyclopentan-1-ol

InChI

InChI=1S/C11H23NO/c1-8-5-10(3,4)7-11(8,13)9(2)6-12/h8-9,13H,5-7,12H2,1-4H3

InChI Key

ZBRSTDCSANDIKG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC1(C(C)CN)O)(C)C

Origin of Product

United States

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